(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
Synthesis Analysis
The synthesis of derivatives similar to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves multi-step reactions including the formation of hydrazinyl and benzylidene groups attached to a purine core. These synthetic routes often employ protective groups and various catalytic conditions to achieve the desired functionalization. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones have been synthesized, elucidating the structural complexity and synthetic accessibility of such compounds (Gobouri, 2020).
Scientific Research Applications
Synthetic Methods and Derivative Compounds
Synthesis of Derivatives : New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, including those with a benzyl group, have been synthesized using various methods, such as reactions with carbonyl-containing reagents and nucleophilic addition reactions. These methods aim to explore the synthetic potential and create biologically active substances (Korobko, 2016).
Thietanyl Protection in Synthesis : Thietanyl protecting groups have been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach allows for the synthesis of compounds with specific substitutions and offers advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).
Biological and Pharmacological Applications
Potential in Neurodegenerative Diseases : Research on xanthine derivatives, which are structurally related to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, has found potential applications in neurodegenerative diseases. These compounds, acting on multiple targets relevant to neurodegeneration, are expected to offer advantages over single-target therapeutics (Brunschweiger et al., 2014).
Anticancer Activities : Fused purine analogues have been synthesized and evaluated for anticancer activities. Compounds like 6-mercaptopurine have been used in these syntheses, showing potential against various cancer cell lines (Hassan et al., 2017).
Photochemistry and Novel Synthesis
- Photolysis in Synthesis : Novel derivatives of pentoxifylline, a compound related to the purine structure, have been synthesized using photochemistry. This method explores an alternative approach to synthesizing purine derivatives, potentially applicable to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Han, Bonnet, & Van Der Westhuizen, 2008).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3,7-dimethylxanthine to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3,7-dimethylxanthine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate in ethanol to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3,7-dimethylxanthine in acetonitrile to form (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Protection of the amino group of the final product with benzyl chloride and potassium carbonate in acetonitrile to form the desired compound." ] } | |
CAS RN |
899724-60-8 |
Product Name |
(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C21H20N6O4 |
Molecular Weight |
420.429 |
IUPAC Name |
1-benzyl-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-25-17-18(23-20(25)24-22-11-14-8-9-15(28)10-16(14)29)26(2)21(31)27(19(17)30)12-13-6-4-3-5-7-13/h3-11,28-29H,12H2,1-2H3,(H,23,24)/b22-11+ |
InChI Key |
WWPUQPRTEYLELQ-SSDVNMTOSA-N |
SMILES |
CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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